5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-2-5-3-10-8-6(5)7(9)11-4-12-8/h1,3-4H,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASVPSCCMRQGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CNC2=NC=NC(=C12)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ethynyl group.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced under appropriate conditions.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions due to the presence of the ethynyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Cycloaddition: Reagents like azides or nitrile oxides are used under thermal or photochemical conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while cycloaddition reactions can produce various heterocyclic compounds.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is its role as an inhibitor of various kinases, which are critical in regulating cellular processes such as proliferation and survival. This compound has shown promise in inhibiting specific tyrosine kinases involved in cancer progression and infectious diseases.
- Mechanism of Action : The compound binds to the active sites of kinases, effectively blocking their activity. This inhibition can lead to reduced tumor growth and improved outcomes in conditions like tuberculosis and certain cancers.
Case Studies
Several studies have highlighted the effectiveness of derivatives of this compound:
- A study demonstrated that a derivative exhibited potent inhibitory activity against Bruton's tyrosine kinase (BTK), with an IC50 value of 3.0 nM. This compound also showed efficacy in reducing joint damage in a collagen-induced arthritis model .
- Another investigation revealed that derivatives could induce cell cycle arrest and apoptosis in liver cancer cells (HepG2), indicating their potential as anticancer agents .
Structural Variants and Their Activities
The structural features of 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine allow for various modifications that enhance its biological activity. Below is a comparison table of some notable structural variants:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-aminopyrrolo[2,3-d]pyrimidine | Amino group at position 4 | Antitubercular activity |
| 7-deazaadenine derivatives | Similar core structure | Various biological activities |
| N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Phenyl substitution at nitrogen position | Exhibits kinase inhibitory activity |
The presence of the ethynyl group enhances the reactivity and biological profile compared to other pyrrolopyrimidine derivatives, making it a valuable candidate for drug development.
Mechanism of Action
The mechanism of action of 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby preventing its activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it effective against cancer cells.
Comparison with Similar Compounds
Substituent Effects at Position 5
Substituent Effects at Position 7
Physicochemical and Pharmacokinetic Properties
- Solubility : 7-Methyl and 7-ethyl derivatives generally exhibit better aqueous solubility than 7-aryl analogs due to reduced hydrophobicity .
- Metabolic Stability : Cyclopropylmethyl and isopropyl groups at C7 enhance metabolic stability by shielding reactive sites .
Key Research Findings
- Kinase Selectivity : Bulky C5 substituents (e.g., indolyl, naphthyl) correlate with improved kinase selectivity, as seen in RIPK1 and PERK inhibitors .
- Anticancer Activity : 5-Iodo and 5-ethynyl analogs may act as prodrugs, leveraging their reactivity for targeted drug delivery .
- Structural Insights : X-ray crystallography of PERK inhibitors revealed that C5 substituents occupy hydrophobic pockets, while C7 groups modulate solvent exposure .
Biological Activity
5-Ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its unique structure features an ethynyl group at the 5-position of the pyrrolo[2,3-d]pyrimidine ring, which contributes to its distinct chemical properties and biological activities. This compound has gained attention in various fields, particularly in medicinal chemistry for its potential therapeutic applications.
- Molecular Formula : CHN
- Molecular Weight : 158.16 g/mol
- CAS Number : 865365-87-3
- IUPAC Name : 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Synthetic Routes
The synthesis of 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves cyclocondensation reactions using 2-amino-1H-pyrrole-3-carbonitriles and aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol. This method allows for efficient production of the compound with high yields and purity.
Anticancer Properties
Research indicates that 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits significant anticancer activity, particularly through its role as a kinase inhibitor. In studies involving various cancer cell lines, this compound demonstrated cytotoxic effects with IC values ranging from 29 to 59 µM against four different cancer types. Notably, a derivative of this compound (referred to as compound 5k ) showed potent inhibition against multiple tyrosine kinases including EGFR, Her2, VEGFR2, and CDK2 with IC values between 40 to 204 nM, comparable to established kinase inhibitors like sunitinib (IC = 261 nM) .
The mechanism by which 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its anticancer effects involves:
- Kinase Inhibition : The compound binds to the active site of specific kinases, preventing their activity and disrupting signaling pathways essential for cancer cell proliferation.
- Induction of Apoptosis : Treatment with this compound has been shown to increase levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 in HepG2 cells. This suggests that it may induce cell cycle arrest and apoptosis in cancer cells .
Comparative Studies
In comparative studies with similar compounds, 5-ethynyl derivatives have shown enhanced biological activities due to structural modifications that improve binding affinity to target enzymes. For instance:
| Compound | IC (nM) | Target Enzyme |
|---|---|---|
| Compound 5k | 79 | EGFR |
| Sunitinib | 93 | EGFR |
| Erlotinib | - | EGFR |
These findings underscore the potential of structural modifications in enhancing the therapeutic efficacy of pyrrolopyrimidine derivatives.
Case Studies and Research Findings
- Cytotoxicity Assessment : A study evaluated several pyrrolopyrimidine derivatives against various cancer cell lines including K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), and MCF-7 (breast adenocarcinoma). The most promising compounds exhibited IC values as low as 1.42 µM against HL-60 cells .
- Protein Kinase Inhibition Assays : Detailed enzymatic assays confirmed that compounds derived from the pyrrolopyrimidine scaffold exhibited significant inhibitory activity against key kinases involved in cancer progression. The results indicated that these compounds could serve as potential leads for drug development targeting specific malignancies.
- In Silico Studies : Molecular docking studies have provided insights into how these compounds interact at the molecular level with target kinases, further validating their potential as therapeutic agents.
Q & A
Q. What are the common synthetic methodologies for preparing 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives?
The synthesis typically involves palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, as demonstrated in the preparation of related pyrrolo[2,3-d]pyrimidine derivatives. For example, a protocol using Pd(II) acetate and NaHCO₃ in 2-methyltetrahydrofuran under sealed conditions at 100°C for 3 hours has been effective for similar compounds . Multi-step approaches may include nucleophilic substitution and cyclization reactions, with chlorination as a key step for introducing functional groups .
Q. How are structural and purity characteristics of 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine validated in academic research?
Researchers employ ¹H/¹³C NMR for hydrogen/carbon environment analysis and High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight with <5 ppm deviation from theoretical values. For instance, NMR chemical shifts between δ6.0–8.5 ppm for aromatic protons and HRMS data matching [M+H]⁺ ions are standard validation metrics .
Q. What biochemical assays are recommended for evaluating kinase inhibition potency of 5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine analogs?
Standard protocols include radiometric filter-binding assays using [γ-³²P]ATP and fluorescence-based Zʹ-LYTE kinase assays. For example, EGFR inhibition is typically measured with 10 µM ATP concentration and 30-minute incubation at 30°C, requiring IC₅₀ determination through 8-point dose-response curves .
Advanced Research Questions
Q. What advanced strategies are used to establish structure-activity relationships (SAR) for pyrrolo[2,3-d]pyrimidin-4-amine derivatives?
SAR studies utilize systematic substitutions at positions 5 and 7 combined with enzymatic profiling. A JAK1-selective inhibitor study demonstrated that introducing azaspiro[2.4]heptane at position 7 and methyl groups at position 4 enhanced selectivity by 30-fold compared to JAK2, validated through kinase panel screening . Molecular docking against crystal structures (e.g., PDB 4L00) further explains binding interactions .
Q. How should researchers address contradictory bioactivity data between in vitro kinase assays and cellular proliferation models for this compound class?
Discrepancies require orthogonal validation using (1) ATP-competitive binding assays (e.g., LanthaScreen Eu kinase binding) to confirm direct target engagement and (2) CRISPR-mediated kinase knockout controls. A study resolving 0.5 µM in vitro IC₅₀ vs. 5 µM cellular EC₅₀ identified off-target effects through kinome-wide siRNA screening .
Q. What computational approaches optimize the pharmacokinetic properties of pyrrolo[2,3-d]pyrimidin-4-amine-based therapeutics?
Molecular dynamics simulations (50 ns trajectories) predict blood-brain barrier penetration via LogP calculations, while QSAR models incorporating topological polar surface area (tPSA <90 Ų) and H-bond donor counts (<3) guide solubility improvements. A study achieving 80% oral bioavailability used these parameters to modify substituent electronegativity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
